molecular formula C25H21N5O5S B2561861 N-[(furan-2-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028031-42-6

N-[(furan-2-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No.: B2561861
CAS No.: 1028031-42-6
M. Wt: 503.53
InChI Key: PJPDLRSSWLICPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, an imidazole ring, and a quinazolinone ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan ring, for example, is a five-membered ring with four carbon atoms and one oxygen atom . The imidazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups and the rings present in its structure. For example, the furan ring is aromatic and relatively stable, but it can undergo reactions at the oxygen atom or at the carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups and the aromatic rings could affect its solubility, melting point, and boiling point .

Scientific Research Applications

Potential in Cancer Chemotherapy and Malaria Treatment

N-[(furan-2-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide and its analogues have been studied for their potential in cancer chemotherapy and malaria treatment. Specifically, inhibitors of NQO2 (NRH: quinone oxidoreductase 2), a category to which this compound belongs, are of interest for these therapeutic areas. Novel analogues of this compound have been synthesized and evaluated for NQO2 inhibition, showing potential for future therapeutic applications (Alnabulsi et al., 2018).

Antimicrobial and Antifungal Properties

Studies have demonstrated the antimicrobial and antifungal properties of related compounds. For example, some quinazolinone derivatives, which share structural similarities with this compound, have shown significant activity against various bacterial and fungal strains (ANISETTI & Reddy, 2012). Another study found that furothiazolo pyrimido quinazolines, a class of compounds related to this compound, displayed excellent growth inhibition of bacteria and fungi (Abu‐Hashem, 2018).

Potential in Antitubercular Therapy

The synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from related structures has been investigated for their potential in antitubercular therapy. These compounds, including some structurally similar to this compound, have shown significant activity against Mycobacterium tuberculosis (Kantevari et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with imidazole rings, for example, have biological activity and are used in drugs .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O5S/c31-22(26-14-18-7-4-12-35-18)11-10-21-24(32)29-23(27-21)19-8-1-2-9-20(19)28-25(29)36-15-16-5-3-6-17(13-16)30(33)34/h1-9,12-13,21H,10-11,14-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPDLRSSWLICPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=CC=C4)[N+](=O)[O-])CCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.